(R)-3-ヒドロキシミリスチン酸トリ(ジシクロヘキシルアンモニウム塩)

説明

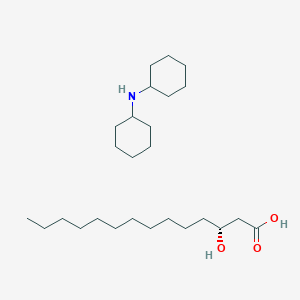

(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt), also known as (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt), is a useful research compound. Its molecular formula is C26H51NO3 and its molecular weight is 425.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

熱管理用途

熱管理用途向けに、ミリスチン酸ベースのシリカ(MA/SiO2)ナノカプセル化相変化材料(NePCMs)が合成されました . これらのNePCMsは、固体から液体への相転移によって大量のエネルギーを吸収し、液体から固体への相転移によってそのエネルギーを放出し、システムの温度を一定に保つのに役立ちます . これは、これらの材料を熱管理システムで特に有用なものにし、持続可能性とエネルギー効率を支援する有望な受動冷却の機会を提供します .

カプセル化相変化材料

シリカシェル内にミリスチン酸をカプセル化することにより、カプセル化相変化材料と呼ばれる新しい複合PCMが生成されます . これらの材料は、一般的なPCMでは達成できない必要な熱的および物理的特性を取得するように設計されています . これらは、漏れやシステム環境との互換性問題など、熱管理用途の導入と液相の封じ込めに関する課題に対処しています .

ナノカプセル合成

ゾルゲル法を用いて、シリカシェルでミリスチン酸のナノカプセルを合成しました . これらのナノカプセルは、フーリエ変換赤外分光計(FTIR)、X線回折(XRD)、走査型電子顕微鏡(SEM)、透過型電子顕微鏡(TEM)、エネルギー分散型X線分析(EDX)、および動的光散乱(DLS)によって特性評価されました . このプロセスは、ナノスケールでの材料のカプセル化が必要とされる他の分野にも適用できます。

複合相変化材料

ミリスチン酸(MA)/ナノ二酸化チタン(ナノ-TiO2)/炭素添加剤という新しい複合相変化材料は、溶融ブレンド法によって合成されました . この複合体では、MAは相変化材料として機能し、ナノ-TiO2は支持材料として機能し、炭素添加剤は熱伝導率を高めるために使用されます<a aria-label="2: A novel composite phase change material, myristic acid (MA)/nano-titanium dioxide (nano-TiO2)/carbon additives, was synthesized via a melt blending method2" data-citationid="7d5adc5e-542f-970a-ff35-4f3507023c0a-28" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s10765-024-0334

生物活性

(R)-3-Hydroxy Myristic Acid Tri(dicyclohexylammonium Salt) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H28O3

- Molecular Weight : 244.37 g/mol

- CAS Number : 28715-21-1

(R)-3-Hydroxy Myristic Acid is a long-chain fatty acid derivative, specifically an alkyl hydroxyl acid, which is important in various biological processes. Its tri(dicyclohexylammonium) salt form enhances its solubility and bioavailability, making it suitable for various applications.

The biological activity of (R)-3-Hydroxy Myristic Acid can be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress. This property is crucial in preventing cellular damage and inflammation .

- Modulation of Cellular Signaling : It interacts with various cellular receptors and pathways, influencing inflammatory responses. For instance, it has been shown to activate Toll-like receptors (TLRs), which play a pivotal role in the innate immune response .

- Impact on Lipid Metabolism : As a fatty acid derivative, it may influence lipid metabolism, potentially affecting conditions such as obesity and metabolic syndrome .

Antimicrobial Activity

(R)-3-Hydroxy Myristic Acid has demonstrated antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of certain bacteria by disrupting their membrane integrity. This property is particularly relevant for developing new antimicrobial agents.

Anti-Cancer Activity

Studies have shown that conjugating (R)-3-Hydroxy Myristic Acid with specific peptides enhances their anti-cancer activity. For example, the conjugation of this acid with the DP18L peptide significantly improved its efficacy against cancer cell lines such as MiaPaCa cells. The effectiveness was found to be dependent on the carbon chain length of the hydroxyalkanoic acid used in the conjugation .

Case Studies

- Enhancement of Peptide Activity :

- Effects on Inflammatory Responses :

Comparison of Biological Activities

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(3R)-3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3.C12H23N/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13,15H,2-12H2,1H3,(H,16,17);11-13H,1-10H2/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVENITBOXXWZJW-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574583 | |

| Record name | (3R)-3-Hydroxytetradecanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76062-98-1 | |

| Record name | Tetradecanoic acid, 3-hydroxy-, compd. with N-cyclohexylcyclohexanamine (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76062-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Hydroxytetradecanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。